5,5'-Dibromo-bapta

Descripción general

Descripción

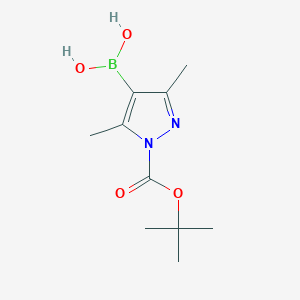

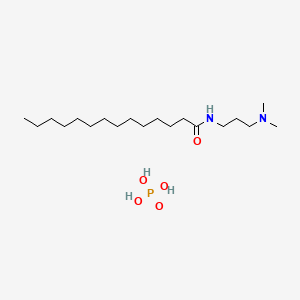

5,5’-Dibromo-bapta is a polyamino carboxylic acid, the structure of which is that of BAPTA carrying bromine substituents at C-5 and C-5’. It has a role as a chelator . It is functionally related to a BAPTA .

Molecular Structure Analysis

The molecular formula of 5,5’-Dibromo-bapta is C22H22Br2N2O10 . The structure of 5,5’-Dibromo-bapta is that of BAPTA carrying bromine substituents at C-5 and C-5’ .Chemical Reactions Analysis

5,5’-Dibromo-bapta functions as a chelating agent by effectively binding with metal ions . This results in the formation of a complex, which has the ability to attach to various molecules, including proteins and enzymes .Physical And Chemical Properties Analysis

The molecular weight of 5,5’-Dibromo-bapta is 634.2 g/mol . It is a white to off-white solid that is soluble in water .Aplicaciones Científicas De Investigación

Quelación de calcio

5,5'-Dibromo-bapta es un derivado de BAPTA, un quelante de calcio {svg_1}. Estos compuestos se utilizan comúnmente para formar tampones de calcio con concentraciones de calcio bien definidas {svg_2}. Inyectando estos quelantes en las células o incubando las células con la forma de éster AM de los quelantes, se puede controlar la concentración de calcio citosólico {svg_3}.

Estudio de los papeles del calcio

La capacidad de this compound para controlar la concentración de calcio citosólico lo convierte en una herramienta importante para estudiar los roles del calcio {svg_4}. El calcio juega un papel crucial en muchos procesos biológicos, incluida la contracción muscular, la liberación de neurotransmisores y el crecimiento celular.

Neuroprotección

Se ha descubierto que this compound y otros quelantes de menor afinidad protegen a las neuronas contra lesiones excitotoxicas e isquémicas {svg_5}. Esto se logra sin atenuar marcadamente los niveles intracelulares de Ca2+ {svg_6}.

Estudios de imagen óptica

Aunque no es tan común, los derivados de BAPTA fluorados, como el éster AM de 5,5'-difluoro BAPTA, se han empleado para estudios de imagen óptica {svg_7}. Esto permite a los investigadores visualizar y rastrear el movimiento de los iones calcio dentro de las células.

Análisis de calcio por RMN

Los mismos derivados de BAPTA fluorados utilizados en estudios de imagen óptica también se utilizan ampliamente para el análisis de calcio por RMN {svg_8}. Esto proporciona otro método para que los investigadores estudien el comportamiento y el papel de los iones calcio en los sistemas biológicos.

Descubrimiento de fármacos

Como proveedor de reactivos bioquímicos fluorescentes y relacionados para la investigación en ciencias de la vida, Biotium utiliza this compound en el proceso de descubrimiento de fármacos {svg_9}. Las propiedades del compuesto lo convierten en una herramienta valiosa en el desarrollo y la prueba de nuevos productos farmacéuticos.

Mecanismo De Acción

Target of Action

The primary target of 5,5’-Dibromo-bapta is calcium ions . The compound acts as a calcium chelator, binding to calcium ions and forming a complex .

Mode of Action

5,5’-Dibromo-bapta interacts with calcium ions by effectively binding with them, resulting in the formation of a complex . This complex can attach to various molecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample .

Biochemical Pathways

The compound affects the calcium signaling pathway . By controlling the cytosolic calcium concentration, it provides an important means to study the roles of calcium .

Pharmacokinetics

5,5’-Dibromo-bapta is membrane impermeant . It is introduced into cells by injecting the chelators into cells or by incubating cells with the AM ester form of the chelators . This allows the control of the cytosolic calcium concentration .

Result of Action

The action of 5,5’-Dibromo-bapta leads to a control of the concentration of calcium ions inside and outside the cell . This control is used in studies of calcium physiological activity .

Action Environment

The action, efficacy, and stability of 5,5’-Dibromo-bapta can be influenced by environmental factors. For instance, the presence of other ions in the environment can affect the binding efficiency of the compound . Additionally, the timing of the addition of 5,5’-Dibromo-bapta to the assembly reaction can have different effects .

Análisis Bioquímico

Biochemical Properties

5,5’-Dibromo-bapta plays a significant role in biochemical reactions, particularly those involving calcium ions. It has been extensively used to study calcium mobilization, spatial calcium buffering, and calcium shuttling in a variety of cells and animal models . The complex formed by 5,5’-Dibromo-bapta can attach to various biomolecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample .

Cellular Effects

The effects of 5,5’-Dibromo-bapta on cells are primarily related to its ability to modulate calcium levels. By injecting the chelators into cells or by incubating cells with the AM ester form of the chelators, one can control the cytosolic calcium concentration . This is an important means to study the roles of calcium in cellular processes . For instance, it has been shown to protect neurons against excitotoxic and ischemic injury, without markedly attenuating intracellular calcium levels .

Molecular Mechanism

The molecular mechanism of action of 5,5’-Dibromo-bapta is primarily through its ability to bind and sequester calcium ions. This binding results in the formation of a complex that can interact with various biomolecules . This interaction can influence various cellular processes, including enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The effects of 5,5’-Dibromo-bapta can change over time in laboratory settings. For instance, it has been shown that the addition of 5,5’-Dibromo-bapta at different times during the assembly of nuclear envelopes can have different effects . When added at the beginning of the assembly process, no pore-related structures formed. When added to growing nuclei 40-45 minutes after initiating assembly, star-rings and other structures accumulated .

Dosage Effects in Animal Models

The effects of 5,5’-Dibromo-bapta can vary with different dosages in animal models. For instance, at a lower concentration of 5 mM, only 5,5’-Dibromo-bapta significantly modulates cell plate formation, with effects observed in about 80% of the injected cells . When the concentration is elevated to 25 mM, the effects of 5,5’-Dibromo-bapta become more profound .

Metabolic Pathways

5,5’-Dibromo-bapta is involved in the metabolic pathways related to calcium ion homeostasis. It functions as a calcium chelator, binding calcium ions and forming a complex . This complex can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

5,5’-Dibromo-bapta can be transported and distributed within cells and tissues. The complex it forms by binding with metal ions can attach to various molecules, including proteins and enzymes . This can influence its localization or accumulation within cells.

Propiedades

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRRYZOCJDOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149566 | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111248-72-7 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)